molecular formula C17H20N2O B1676451 Methyldymron CAS No. 42609-73-4

Methyldymron

Cat. No.: B1676451
CAS No.: 42609-73-4
M. Wt: 268.35 g/mol
InChI Key: FMINYZXVCTYSNY-UHFFFAOYSA-N
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Description

Methyldymron, also known as 1-methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea, is a synthetic compound that belongs to the class of phenylurea herbicides. It was primarily used for the pre-emergence control of weeds in turf and other agricultural settings. The compound is characterized by its selective action, being absorbed by the roots and translocated within the plant to inhibit cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldymron can be synthesized through a multi-step process involving the reaction of aniline derivatives with isocyanates. The general synthetic route involves the following steps:

    Preparation of Isocyanate Intermediate: Aniline is reacted with phosgene to produce phenyl isocyanate.

    Formation of Urea Derivative: The phenyl isocyanate is then reacted with a secondary amine, such as N-methyl-N-phenylamine, under controlled conditions to form the urea derivative.

    Alkylation: The final step involves the alkylation of the urea derivative with an appropriate alkyl halide, such as 1-bromo-1-phenylethane, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyldymron undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Methyldymron has been studied for its applications in various fields:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new herbicides.

    Biology: Studied for its effects on plant cell division and growth.

    Medicine: Investigated for potential use in cancer research due to its ability to inhibit cell division.

    Industry: Used in the formulation of herbicides for agricultural applications.

Comparison with Similar Compounds

Similar Compounds

    Diuron: Another phenylurea herbicide with similar mode of action.

    Linuron: Used for pre-emergence control of weeds, similar to Methyldymron.

    Monuron: Another urea-based herbicide with comparable properties.

Uniqueness of this compound

This compound is unique due to its specific structure, which allows for selective absorption and translocation within the plant. This selective action makes it particularly effective for controlling specific types of weeds without affecting the surrounding vegetation .

Properties

IUPAC Name

1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)18-16(20)19(3)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMINYZXVCTYSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)N(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058100
Record name Methyldymron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42609-73-4
Record name Methyldymron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42609-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyldymron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldymron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLDYMRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6OA551P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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